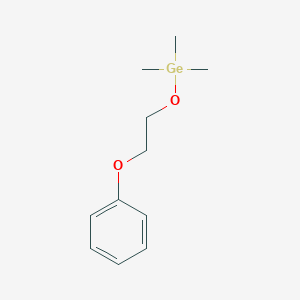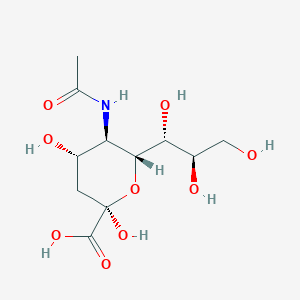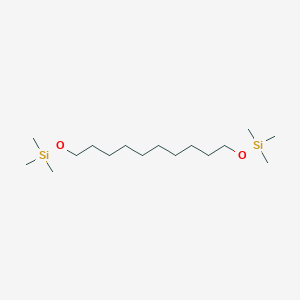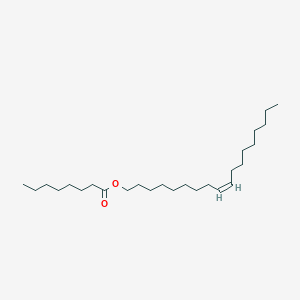
Acide fenclozique
Vue d'ensemble
Description
L'acide fenclozique, également connu sous le nom d'[acide (2-(4-chlorophényl)-1,3-thiazol-4-yl)acétique], est un anti-inflammatoire non stéroïdien (AINS) à base d'acide carboxylique qui a fait son apparition à la fin des années 1960. Il a démontré des propriétés anti-inflammatoires, antipyrétiques et analgésiques puissantes. Il a été retiré de l'utilisation clinique en 1970 en raison d'une hépatotoxicité observée lors d'essais cliniques .
Applications De Recherche Scientifique
Fenclozic acid has been used in various scientific research applications, including:
Chemistry: As a model compound to study the reactivity of carboxylic acids and thiazole derivatives.
Biology: To investigate the metabolic pathways and toxicity mechanisms in hepatocytes.
Medicine: Initially explored as an alternative to high-dose aspirin for treating rheumatoid arthritis.
Industry: Limited industrial applications due to its withdrawal, but it has been used in research to understand drug metabolism and toxicity
Safety and Hazards
Mécanisme D'action
Fenclozic acid exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins play a key role in inflammation, pain, and fever. By inhibiting COX enzymes, fenclozic acid reduces the production of prostaglandins, thereby exerting its anti-inflammatory, antipyretic, and analgesic effects .
Similar Compounds:
Aspirin: Another carboxylic acid NSAID with similar anti-inflammatory and analgesic properties.
Ibuprofen: A widely used NSAID with a similar mechanism of action.
Naproxen: Another NSAID with similar therapeutic effects.
Uniqueness: Fenclozic acid is unique due to its thiazole ring structure, which is not commonly found in other NSAIDs. This structural difference contributes to its distinct pharmacokinetic and pharmacodynamic properties .
Analyse Biochimique
Biochemical Properties
Fenclozic acid’s metabolism is extensive, particularly involving the carboxylic acid-containing side chain . It undergoes biotransformation via both oxidative and conjugative routes . The oxidative metabolites detected include a variety of hydroxylations as well as cysteinyl-, N-acetylcysteinyl-, and cysteinylglycine metabolites . These metabolites result from the formation of glutathione adducts/conjugates, providing evidence for the production of reactive metabolites .
Cellular Effects
Fenclozic acid has been shown to cause acute centrilobular hepatocellular necrosis in mice . No other regions of the liver were affected . In vitro studies have shown that fenclozic acid does not cause P450-dependent and P450-independent cytotoxicity to THLE cell lines .
Molecular Mechanism
The molecular mechanism of fenclozic acid involves the formation of electrophilic reactive metabolites (RMs), potentially unique to humans . The production of other classes of RMs includes acyl-glucuronides, and the biosynthesis of acyl carnitine, taurine, glutamine, and glycine conjugates via potentially reactive acyl-CoA intermediates .
Temporal Effects in Laboratory Settings
Following oral administration of fenclozic acid, whole body autoradiography showed distribution into all tissues except the brain, with radioactivity still detectable in blood, kidney, and liver at 72 hours post-dose .
Dosage Effects in Animal Models
The effects of fenclozic acid were investigated following single oral doses of 10 mg/kg to normal and bile duct-cannulated male C57BL/6J mice . The study did not provide specific details on the effects of different dosages.
Metabolic Pathways
Fenclozic acid is involved in a number of metabolic processes. It undergoes extensive metabolism that involves biotransformations via both oxidation and conjugation . The oxidative metabolites detected include a variety of hydroxylations as well as cysteinyl-, N-acetylcysteinyl-, and cysteinylglycine metabolites .
Transport and Distribution
Fenclozic acid is distributed into all tissues except the brain . The majority of the fenclozic acid-related material recovered was found in the urine/aqueous cage wash (49%), while a smaller portion (13%) was eliminated via the feces .
Subcellular Localization
Given its extensive metabolism and distribution into various tissues , it can be inferred that fenclozic acid may localize in various subcellular compartments depending on its metabolic and functional requirements.
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction : La synthèse de l'acide fenclozique implique la réaction du 4-chlorobenzaldéhyde avec de la thiourée pour former le 2-(4-chlorophényl)-1,3-thiazole. Cet intermédiaire est ensuite réagi avec de l'acide chloroacétique pour produire l'this compound .
Méthodes de Production Industrielle : La voie de synthèse générale implique des techniques de synthèse organique standard, y compris des réactions de condensation et de substitution .
Analyse Des Réactions Chimiques
Types de Réactions : L'acide fenclozique subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former des sulfoxydes et des sulfones correspondants.
Réduction : Des réactions de réduction peuvent le convertir en alcools correspondants.
Substitution : Il peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle thiazole
Réactifs et Conditions Communs :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) sont utilisés.
Substitution : Les nucléophiles tels que les amines et les thiols sont couramment employés
Principaux Produits :
Oxydation : Sulfoxydes et sulfones.
Réduction : Alcools.
Substitution : Divers dérivés de thiazole substitués
4. Applications de la Recherche Scientifique
L'this compound a été utilisé dans diverses applications de recherche scientifique, notamment :
Chimie : En tant que composé modèle pour étudier la réactivité des acides carboxyliques et des dérivés de thiazole.
Biologie : Pour enquêter sur les voies métaboliques et les mécanismes de toxicité dans les hépatocytes.
Médecine : Initialement exploré comme alternative à l'aspirine à forte dose pour le traitement de la polyarthrite rhumatoïde.
Industrie : Applications industrielles limitées en raison de son retrait, mais il a été utilisé dans la recherche pour comprendre le métabolisme et la toxicité des médicaments
5. Mécanisme d'Action
L'this compound exerce ses effets en inhibant les enzymes cyclo-oxygénases (COX), qui sont impliquées dans la synthèse des prostaglandines. Les prostaglandines jouent un rôle clé dans l'inflammation, la douleur et la fièvre. En inhibant les enzymes COX, l'this compound réduit la production de prostaglandines, exerçant ainsi ses effets anti-inflammatoires, antipyrétiques et analgésiques .
Composés Similaires :
Aspirine : Un autre AINS à base d'acide carboxylique avec des propriétés anti-inflammatoires et analgésiques similaires.
Ibuprofène : Un AINS largement utilisé avec un mécanisme d'action similaire.
Naproxène : Un autre AINS avec des effets thérapeutiques similaires.
Unicité : L'this compound est unique en raison de sa structure cyclique thiazole, qui ne se retrouve pas couramment dans les autres AINS. Cette différence structurelle contribue à ses propriétés pharmacocinétiques et pharmacodynamiques distinctes .
Propriétés
IUPAC Name |
2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2S/c12-8-3-1-7(2-4-8)11-13-9(6-16-11)5-10(14)15/h1-4,6H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBSKHYXXKHJFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046157 | |
| Record name | Fenclozic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17969-20-9 | |
| Record name | Fenclozic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17969-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenclozic acid [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017969209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenclozic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FENCLOZIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58SRQ4DV53 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















